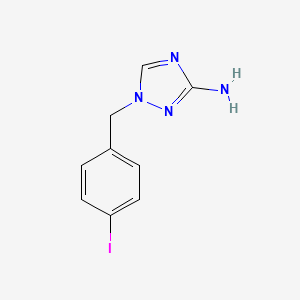
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound with potential applications in various fields of research and industry. It is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a 1,2,4-triazole ring. This compound is of interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzyl bromide, which is prepared by brominating 4-iodotoluene.
Formation of 1,2,4-Triazole Ring: The 1,2,4-triazole ring is formed through a cycloaddition reaction involving sodium azide and an alkyne derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium azide, organometallic reagents, and bases like potassium carbonate are commonly used.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation/Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
作用机制
The mechanism of action of 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- 4-((4-Iodobenzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile
- 4-((1H-Imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile
Uniqueness
1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. Its iodine atom provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C9H9IN4 |
|---|---|
分子量 |
300.10 g/mol |
IUPAC 名称 |
1-[(4-iodophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9IN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
InChI 键 |
KBRYRPGYIWTQAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


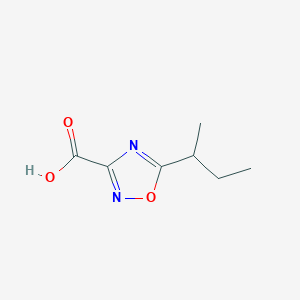
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
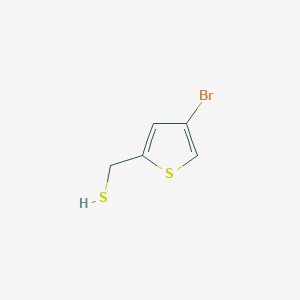
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
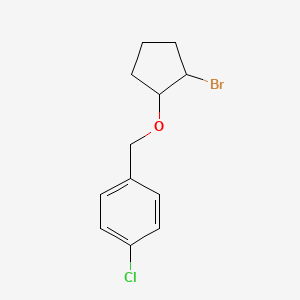
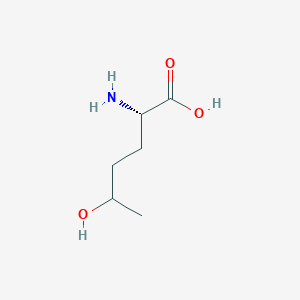
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
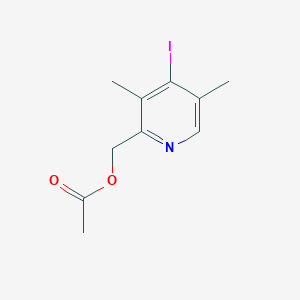
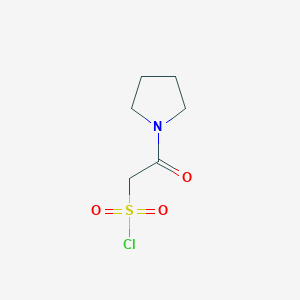
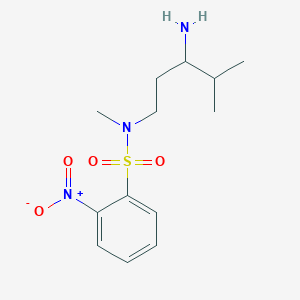

![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
